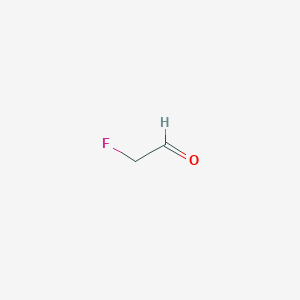

Fluoroacetaldehyde

概要

説明

Fluoroacetaldehyde is a metabolic precursor of both fluoroacetate and 4-fluorothreonine in Streptomyces cattleya . It has a molecular formula of C2H3FO and a molar mass of 62.043 g·mol −1 .

Synthesis Analysis

The automated synthesis of [18F]fluoroacetaldehyde is carried out using a commercially available precursor, with reproducible yields of 26% ± 3 (decay-corrected, n = 10) within 45 min .

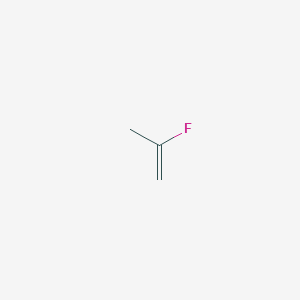

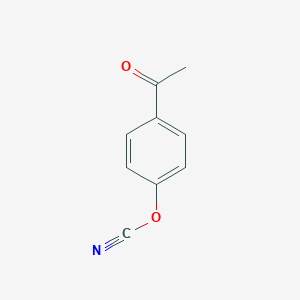

Molecular Structure Analysis

Fluoroacetaldehyde has a molecular formula of CHFO. Its average mass is 62.043 Da and its monoisotopic mass is 62.016792 Da .

Physical And Chemical Properties Analysis

Fluoroacetaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 43.9±15.0 °C at 760 mmHg, and a vapour pressure of 370.0±0.1 mmHg at 25°C. Its enthalpy of vaporization is 28.8±3.0 kJ/mol and its flash point is -6.4±10.6 °C .

科学的研究の応用

Molecular Imaging

Fluoroacetaldehyde has been used in the field of molecular imaging .

Application Summary

The compound is used as a biocompatible prosthetic group in the synthesis of [18F]fluoroacetaldehyde, which is used for radiolabeling of proteins like recombinant human interleukin-1 receptor antagonist (rhIL-1RA) .

Method of Application

The synthesis of [18F]fluoroacetaldehyde is carried out using a commercially available precursor, with reproducible yields of 26%±3 (decay-corrected, n=10) within 45min . The radiolabelling of rhIL-1RA with [18F]fluoroacetaldehyde is achieved within 2h .

Results or Outcomes

The radiolabelling efficiency of rhIL-1RA with [18F]fluoroacetaldehyde was confirmed using HPLC and reached 20%±10 (n=5) . The overall RCY of [18F]rhIL-1RA was 5%±2 (decay-corrected, n=5) within 2h starting from 35 to 40GBq of [18F]fluoride .

Pharmaceuticals

Fluoroacetaldehyde is also used in the pharmaceutical industry .

Application Summary

Fluorinated compounds, including those derived from Fluoroacetaldehyde, are widely used in pharmaceuticals . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Method of Application

The synthesis of fluorinated compounds is achieved through various enzymatic methods, including the use of cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

Results or Outcomes

The direct formation of the C-F bond by fluorinase is the most effective and promising method in the enzymatic synthesis of fluorinated compounds .

Biochemistry

Fluoroacetaldehyde plays a significant role in the field of biochemistry .

Application Summary

Fluoroacetaldehyde is converted to fluoroacetate and 4-fluorothreonine in Streptomyces cattleya, indicating that it is the biosynthetic precursor of both of these secondary metabolites .

Method of Application

The conversion process involves enzymatic reactions that occur in the bacterium Streptomyces cattleya .

Results or Outcomes

The successful conversion of Fluoroacetaldehyde to fluoroacetate and 4-fluorothreonine has been confirmed through various biochemical analyses .

Environmental Science

Fluoroacetaldehyde has implications in environmental science .

Application Summary

Fluoroacetate, a compound derived from Fluoroacetaldehyde, is found in over 40 plant species worldwide. It’s believed these plants produce this toxic compound as a defense mechanism against grazing by herbivores .

Method of Application

The production of fluoroacetate in these plants is a natural process that occurs when the plants are grown in a culture medium supplemented with fluoride ions .

Results or Outcomes

The presence of fluoroacetate in these plants often results in fatal poisonings of livestock, causing significant economic problems to commercial farmers in many countries .

Analytical Chemistry

Fluoroacetaldehyde is used in the field of analytical chemistry .

Application Summary

Fluoroacetaldehyde is used as a precursor in the synthesis of various fluorinated compounds, which are widely used in analytical procedures .

Method of Application

The synthesis of these fluorinated compounds involves various chemical reactions, including the conversion of Fluoroacetaldehyde to other fluorinated compounds .

Results or Outcomes

The successful synthesis of these fluorinated compounds has been confirmed through various analytical methods, including high-pressure liquid chromatography (HPLC) and gas chromatography with mass spectroscopy (GC-MS) .

Agriculture

Fluoroacetaldehyde could potentially be used in the field of agriculture .

Application Summary

While specific applications of Fluoroacetaldehyde in agriculture are not well-documented, its derivative, fluoroacetate, is found in over 40 plant species worldwide. It’s believed these plants produce this toxic compound as a defense mechanism against grazing by herbivores .

Results or Outcomes

Food Industry

Fluoroacetaldehyde could potentially find applications in the food industry .

Application Summary

While specific applications of Fluoroacetaldehyde in the food industry are not well-documented, the progress in nanotechnology has transformed many aspects of food science and the food industry with enhanced investment and market share .

Method of Application

Recent advances in nanomaterials and nanodevices such as nanosensors, nano-emulsions, nanopesticides, or nanocapsules are intended to bring about innovative applications in the food industry .

Results or Outcomes

Applications of nanotechnologies enhance the food bioavailability, taste, texture, and consistency, achieved through modification of particle size, possible cluster formation, and surface charge of food nanomaterials .

Safety And Hazards

When handling Fluoroacetaldehyde, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

将来の方向性

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance. Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .

特性

IUPAC Name |

2-fluoroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWYJJLVYDJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165621 | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroacetaldehyde | |

CAS RN |

1544-46-3 | |

| Record name | Acetaldehyde, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7QXP9SQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

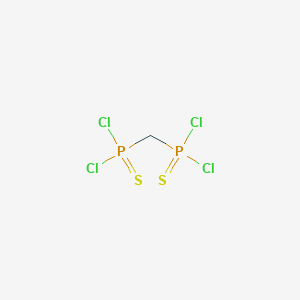

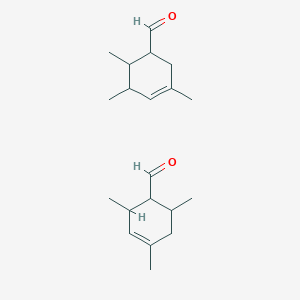

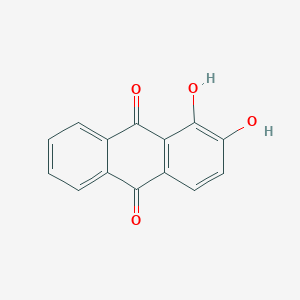

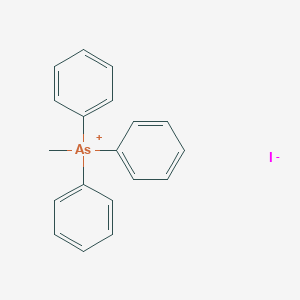

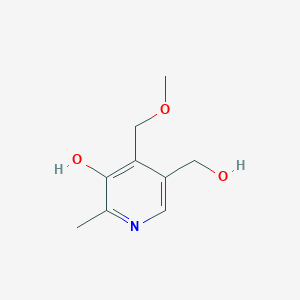

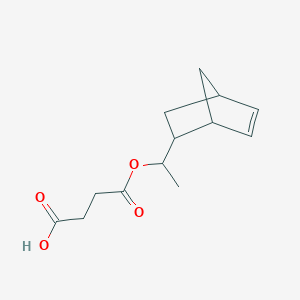

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。